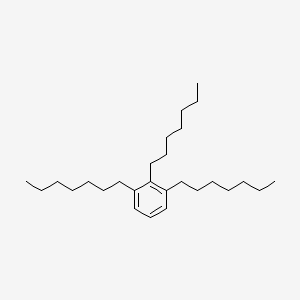

1,2,3-Triheptylbenzene

Description

1,2,3-Triheptylbenzene is a trialkyl-substituted benzene derivative featuring three heptyl (-C₇H₁₅) groups attached to the benzene ring at the 1, 2, and 3 positions. This structural arrangement confers high lipophilicity and low water solubility, making it suitable for applications in non-polar solvents, lubricants, or surfactant formulations.

Properties

CAS No. |

89231-33-4 |

|---|---|

Molecular Formula |

C27H48 |

Molecular Weight |

372.7 g/mol |

IUPAC Name |

1,2,3-triheptylbenzene |

InChI |

InChI=1S/C27H48/c1-4-7-10-13-16-20-25-22-19-23-26(21-17-14-11-8-5-2)27(25)24-18-15-12-9-6-3/h19,22-23H,4-18,20-21,24H2,1-3H3 |

InChI Key |

NOGSRVAPNJTDJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=C(C(=CC=C1)CCCCCCC)CCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,3-Triheptylbenzene can be achieved through several methods:

Chemical Reactions Analysis

1,2,3-Triheptylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitrating agents, or sulfonating agents.

Oxidation and Reduction: The alkyl side chains of this compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alkanes.

Scientific Research Applications

1,2,3-Triheptylbenzene has several applications in scientific research:

Material Science: It is used as a precursor in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Pharmaceutical Chemistry: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting specific molecular pathways.

Organic Synthesis: It is employed in organic synthesis as a building block for more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1,2,3-Triheptylbenzene primarily involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The benzene ring can participate in π-π interactions with other aromatic systems, while the alkyl chains can engage in hydrophobic interactions. These interactions play a crucial role in the compound’s ability to modulate biological pathways and molecular targets .

Comparison with Similar Compounds

The following analysis compares 1,2,3-Triheptylbenzene with structurally related alkylbenzenes, focusing on molecular properties, toxicity, and applications.

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Water Solubility (mg/L, estimated) |

|---|---|---|---|---|

| This compound | - | ~362.7 | >300 | <0.1 |

| 1,2,3-Trimethylbenzene (TMB) | 526-73-8 | 120.19 | 176–179 | 20–30 |

| 1,2,4-Trimethylbenzene | 95-63-6 | 120.19 | 169–171 | 25–30 |

| 1,3,5-Trimethylbenzene | 108-67-8 | 120.19 | 164–165 | 20–25 |

| 1,2,3,4-Tetramethylbenzene | 488-23-3 | 134.22 | 205–207 | <10 |

| 3-Phenyldodecane | 4621-36-7 | 246.44 | ~300 | <0.1 |

Key Observations :

- Alkyl Chain Length : Increasing alkyl chain length (e.g., methyl to heptyl) significantly elevates molecular weight and boiling point while reducing water solubility. For instance, this compound’s estimated boiling point (>300°C) far exceeds that of TMBs (~160–180°C) due to stronger van der Waals interactions .

- Substituent Position : Symmetrical isomers (e.g., 1,3,5-TMB) generally exhibit lower boiling points than asymmetrical isomers (e.g., 1,2,3-TMB) due to reduced molecular packing efficiency .

Toxicity and Environmental Impact

| Compound Name | Toxicity Reference Values (TRVs) | Volatility | Environmental Persistence |

|---|---|---|---|

| This compound | No direct data; inferred low acute toxicity due to low volatility and bioavailability | Very low | High (due to lipophilicity) |

| 1,2,3-TMB | US EPA IRIS RfC: 0.03 mg/m³ (chronic inhalation) | Moderate | Moderate |

| 1,3,5-TMB | US EPA IRIS RfC: 0.03 mg/m³; TCEQ DSD: 0.3 mg/m³ (acute) | Moderate | Moderate |

| 3-Phenyldodecane | Limited toxicity data; expected low acute toxicity similar to long-chain alkanes | Low | High |

Key Observations :

- Volatility and Exposure Risk : TMBs pose higher inhalation risks due to moderate volatility, whereas this compound’s low volatility suggests minimal airborne exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.